molecular formula C18H20BClN2O4 B14442377 N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide CAS No. 79484-59-6

N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide

Cat. No.: B14442377
CAS No.: 79484-59-6
M. Wt: 374.6 g/mol
InChI Key: GYVDJCWVQXSCDU-UHFFFAOYSA-N
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Description

N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octan-5-yl]methyl]-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxa-azonia-boranuidabicyclo octane core, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide typically involves multiple steps. The process begins with the preparation of the dioxa-azonia-boranuidabicyclo octane core, which is achieved through a series of enantioselective reactions . The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the hydroxybenzamide moiety through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted chlorophenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

79484-59-6

Molecular Formula

C18H20BClN2O4

Molecular Weight

374.6 g/mol

IUPAC Name

N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide

InChI

InChI=1S/C18H20BClN2O4/c20-15-7-5-14(6-8-15)19-22(9-11-25-19,10-12-26-19)13-21-18(24)16-3-1-2-4-17(16)23/h1-8,23H,9-13H2,(H,21,24)

InChI Key

GYVDJCWVQXSCDU-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CCO1)(CCO2)CNC(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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